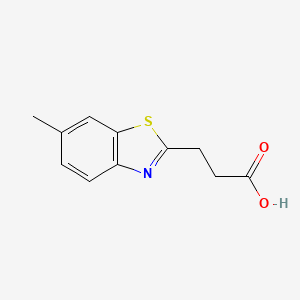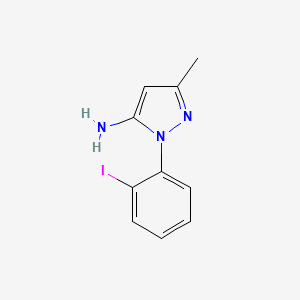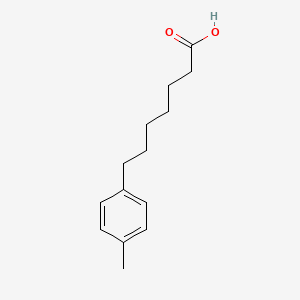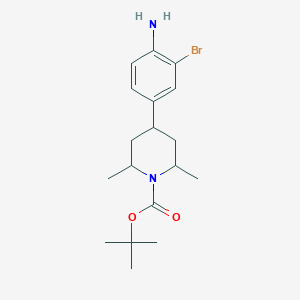![molecular formula C20H14F3N3O B13886332 6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13886332.png)
6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline is a complex organic compound that features both imidazole and quinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be introduced through a cyclization reaction involving an amido-nitrile intermediate . The reaction conditions often require the use of catalysts such as nickel, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with altered functional groups, while substitution reactions can introduce new substituents onto the imidazole or quinoline rings.
Applications De Recherche Scientifique
6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its imidazole moiety is particularly useful in mimicking biological systems.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mécanisme D'action
The mechanism of action of 6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline involves its interaction with molecular targets in biological systems. The imidazole ring can coordinate with metal ions, affecting enzyme activity and other biochemical pathways . The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes . These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1H-imidazo[4,5-c]quinoline: This compound shares the imidazole and quinoline moieties but lacks the trifluoromethoxyphenyl group.
4-(2-Methyl-8-(1H-pyrrolo[2,3-b]quinolin-1-yl)phenyl)-2-methyl-1H-imidazole: This compound has a similar structure but includes a pyrroloquinoline moiety.
Uniqueness
6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline is unique due to the presence of the trifluoromethoxyphenyl group, which can enhance its chemical stability and biological activity. This functional group can also influence the compound’s solubility and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C20H14F3N3O |
|---|---|
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
6-imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline |
InChI |
InChI=1S/C20H14F3N3O/c1-13-10-16(27-20(21,22)23)4-5-17(13)19-6-2-14-11-15(3-7-18(14)25-19)26-9-8-24-12-26/h2-12H,1H3 |
Clé InChI |
AJLDSFDDBIOXAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(F)(F)F)C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-fluorophenyl]-3-hydroxypropanoate](/img/structure/B13886251.png)
![2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13886257.png)
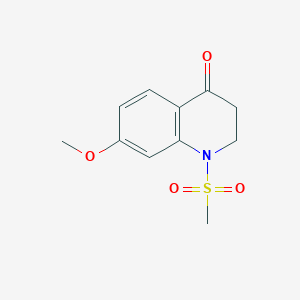
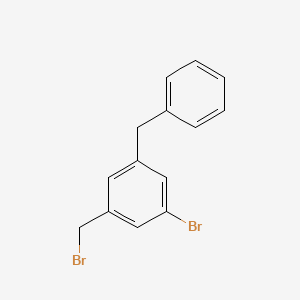
![Cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B13886270.png)



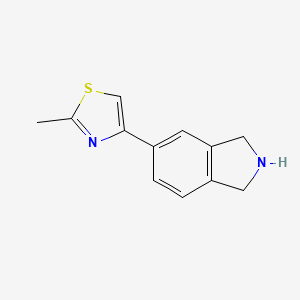
![6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13886335.png)
